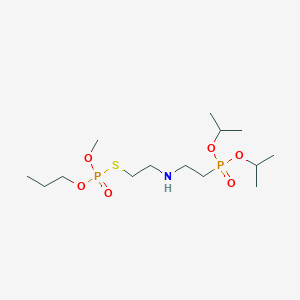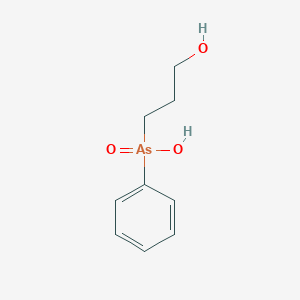
Arsine oxide, hydroxy(2-hydroxypropyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine oxide, hydroxy(2-hydroxypropyl)phenyl- is an organometallic compound that contains an arsenic atom bonded to a phenyl group and an oxygen atom
Métodos De Preparación
The synthesis of arsine oxide, hydroxy(2-hydroxypropyl)phenyl- typically involves the reaction of phenylarsine oxide with 2-hydroxypropyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Arsine oxide, hydroxy(2-hydroxypropyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Arsine oxide, hydroxy(2-hydroxypropyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological molecules, particularly proteins containing thiol groups.
Medicine: Research is ongoing to explore its potential as an antineoplastic agent and apoptosis inducer.
Industry: It is used in wastewater analysis as a reducing agent for the determination of residual chlorine levels .
Mecanismo De Acción
The mechanism of action of arsine oxide, hydroxy(2-hydroxypropyl)phenyl- involves its high affinity for sulfur atoms in thiol groups. This allows it to form stable complexes with proteins containing vicinal cysteine residues. This binding can inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, and induce apoptosis in cells .
Comparación Con Compuestos Similares
Similar compounds to arsine oxide, hydroxy(2-hydroxypropyl)phenyl- include other organoarsenic compounds like phenylarsine oxide and triphenylarsine. These compounds share similar chemical properties but differ in their specific functional groups and applications. For example, phenylarsine oxide is commonly used in biochemical research for studying ligand-receptor binding, while triphenylarsine is used in organic synthesis as a ligand in transition metal catalysis .
Propiedades
Número CAS |
21905-32-8 |
|---|---|
Fórmula molecular |
C9H13AsO3 |
Peso molecular |
244.12 g/mol |
Nombre IUPAC |
3-hydroxypropyl(phenyl)arsinic acid |
InChI |
InChI=1S/C9H13AsO3/c11-8-4-7-10(12,13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,12,13) |
Clave InChI |
CSJZGGHEOJTTTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[As](=O)(CCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


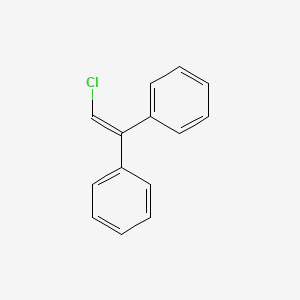
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)


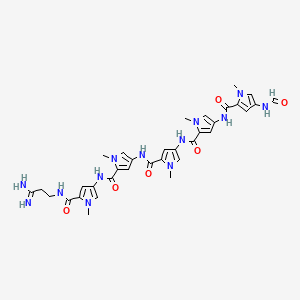
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
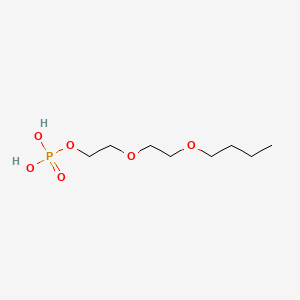
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
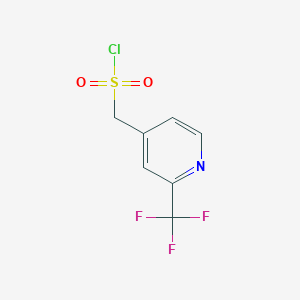
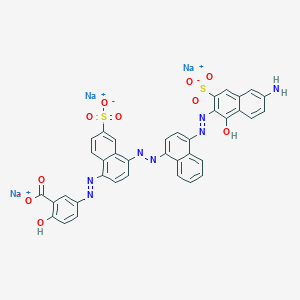
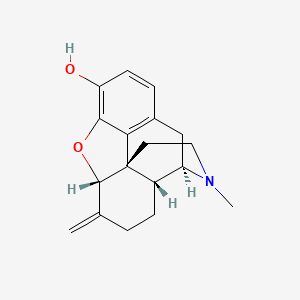
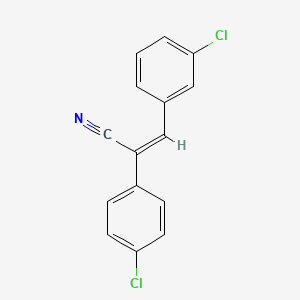
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
